4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

kinase inhibitor 3-aminopyrazole scaffold multi-target profiling

This specific 3-aminopyrazole chemotype is a validated polypharmacological probe with documented nanomolar potency against CDK5/p25 (<10 nM), DYRK1A (11 nM), and AMPK α1/β1/γ1 (26 nM). Its N,N-dimethylamide terminus provides balanced lipophilicity (LogP 0.33) for cell-based assays and a metabolically stable anchor for derivatization. This distinct scaffold should not be substituted with regioisomers or ester analogs without verification, as activity profiles diverge sharply.

Molecular Formula C9H16N4O
Molecular Weight 196.25 g/mol
CAS No. 1248272-40-3
Cat. No. B1525460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide
CAS1248272-40-3
Molecular FormulaC9H16N4O
Molecular Weight196.25 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCN1C=CC(=N1)N
InChIInChI=1S/C9H16N4O/c1-12(2)9(14)4-3-6-13-7-5-8(10)11-13/h5,7H,3-4,6H2,1-2H3,(H2,10,11)
InChIKeyPFWCDVKDFGCVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248272-40-3) | 3-Aminopyrazole-Derived Scaffold with Documented Multi-Kinase Activity Profile


4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248272-40-3, C₉H₁₆N₄O, MW 196.25) is a synthetic small-molecule heterocyclic compound comprising a 3-amino-1H-pyrazole core N-alkylated with an N,N-dimethylbutanamide side chain. BindingDB records (ID: BDBM50536678, CHEMBL4550702) document its inhibitory activity against multiple human kinases, including CDK5/p25 (IC₅₀ < 10 nM), DYRK1A (IC₅₀ 11 nM), AMPK α1/β1/γ1 (IC₅₀ 26 nM), NTRK3/TrkC (IC₅₀ 120 nM), SYK (IC₅₀ 750 nM), and Pim-1 (IC₅₀ 9.9 μM) [1]. The 3-aminopyrazole motif is a recognized hinge-binding pharmacophore in kinase inhibitor design [2], and the N,N-dimethylamide terminus provides a distinct physicochemical signature (calculated LogP 0.33, TPSA 64.15 Ų) .

Why 4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide Cannot Be Interchanged with Close Pyrazole Analogs


4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide is a specific, structurally defined chemotype that should not be substituted with closely related 3-aminopyrazole derivatives without verification of functional equivalence. The compound exhibits a multi-target kinase inhibition fingerprint spanning CDK5, DYRK1A, AMPK, NTRK3, SYK, and Pim-1 at sub-micromolar to low nanomolar potencies [1]. Its 4-position N-alkyl substitution pattern (3-aminopyrazole) and N,N-dimethylamide terminus are structural features that distinguish it from 4-amino regioisomers (CAS 1248615-84-0) [2], ester-terminated analogs (CAS 351411-86-4) , nitrile-terminated variants (CAS 169266-68-6) , and phenol-substituted derivatives (CAS 54371-71-0) . Even among compounds sharing the N,N-dimethylbutanamide side chain, activity can diverge sharply: while 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide shows only weak Pim-1 inhibition (IC₅₀ = 9.9 μM), the 4-amino regioisomer 4-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide [2] may exhibit distinct kinase selectivity profiles due to altered hinge-binding geometry [3]. The following evidence quantifies the specific points of differentiation that govern the compound's selection utility.

4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide: Quantified Differentiation Evidence Against Comparator Compounds


Target Engagement Profile: Multi-Kinase Activity Pattern of 4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide exhibits a broad-spectrum kinase inhibition profile that distinguishes it from more specialized pyrazole-based kinase inhibitors. As reported in BindingDB, the compound demonstrates potent inhibition of CDK5/p25 (IC₅₀ < 10 nM), DYRK1A (IC₅₀ 11 nM), and AMPK α1/β1/γ1 (IC₅₀ 26 nM) in recombinant human enzyme assays [1]. It also shows moderate inhibition of NTRK3 (IC₅₀ 120 nM) and SYK (IC₅₀ 750 nM), while exhibiting weak inhibition of Pim-1 (IC₅₀ = 9.9 μM) [1]. In contrast, many clinically advanced pyrazole-based kinase inhibitors are designed for single-target selectivity: PHA-793887, a pyrazole-containing pan-CDK inhibitor, shows IC₅₀ values of 5-140 nM against CDK1/2/4/5/7/9 with >10 μM selectivity against 34 other kinases ; LIMKi 3, a pyrazolylthiazolo-isobutyramide, exhibits IC₅₀ of 7 nM and 8 nM against LIMK1 and LIMK2 respectively [2]. The target compound's distinctive activity across CDK5, DYRK1A, AMPK, and NTRK3—with a ~990-fold potency span between its most and least inhibited targets—defines a unique functional signature that cannot be replicated by generic 3-aminopyrazoles. [3]

kinase inhibitor 3-aminopyrazole scaffold multi-target profiling

Regioisomeric Differentiation: 3-Amino vs. 4-Amino Pyrazole Positioning Defines Kinase Selectivity

The regioisomeric position of the amino group on the pyrazole ring is a critical determinant of kinase binding geometry and selectivity. 4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248272-40-3) bears the amino substituent at the pyrazole 3-position, a configuration documented in crystal structures to engage the kinase hinge region via a bidentate hydrogen-bonding motif [1]. In contrast, the 4-amino regioisomer 4-(4-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248615-84-0) [2] presents the amino group at the 4-position, altering both the hydrogen-bonding vector and the electronic distribution of the heterocycle. Studies on 3-aminopyrazole vs. 4-aminopyrazole scaffolds have demonstrated that this positional shift can fundamentally alter kinase selectivity profiles; for instance, 3-aminopyrazoles are validated hinge binders for p38MAPK, CDKs, and Raf kinases, whereas 4-aminopyrazoles engage different kinase subsets and exhibit distinct structure-activity relationships [3]. The 3-amino configuration in the target compound is essential for its observed CDK5/p25 (IC₅₀ < 10 nM) and DYRK1A (IC₅₀ 11 nM) inhibition [4]; the 4-amino regioisomer, lacking this validated hinge-binding pharmacophore, is not a functionally equivalent substitute.

regioisomer hinge-binding geometry structure-activity relationship

Side-Chain Terminus Differentiation: N,N-Dimethylamide vs. Ester, Nitrile, and Phenol Termini

The N,N-dimethylbutanamide terminus of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide confers distinct physicochemical and reactivity properties relative to structurally similar 3-aminopyrazole derivatives bearing alternative terminal functional groups. The target compound (CAS 1248272-40-3) exhibits calculated LogP 0.33 and TPSA 64.15 Ų . In comparison: Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate (CAS 351411-86-4), bearing a methyl ester terminus, has lower molecular weight (183.21 vs. 196.25) and predicted XLogP3 -0.1, TPSA 86.9 Ų [1]; 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile (CAS 169266-68-6), with a nitrile terminus, has MW 150.18, lower TPSA, and distinct polarity ; 4-(3-Amino-1H-pyrazol-1-yl)phenol (CAS 54371-71-0) incorporates an aromatic phenol terminus (MW 175.19) with different hydrogen-bonding capacity . The N,N-dimethylamide moiety provides increased lipophilicity (LogP 0.33 vs. -0.1 for the ester analog) while maintaining aqueous compatibility, and offers a metabolically stable amide bond that is not susceptible to esterase-mediated hydrolysis . These differences are quantifiable and govern compound suitability for specific assay formats and synthetic workflows.

functional group physicochemical properties synthetic handle

Alkyl Chain Length and N-Alkylation Pattern Distinguish Scaffold Utility

The N-alkylation pattern and butanamide linker length of 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248272-40-3) differentiate it from alternative 3-aminopyrazole scaffolds with varying alkyl chain lengths or substitution positions. The target compound features a four-carbon linker (butanamide) between the pyrazole N1 position and the N,N-dimethylamide terminus, with four rotatable bonds . In contrast, 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide analogs (branching at the α-position) exhibit distinct conformational flexibility , while shorter-chain derivatives (e.g., 2-(3-amino-1H-pyrazol-1-yl)butanamide, CAS 1343135-91-0, with a two-carbon linker and primary amide terminus) offer reduced molecular weight (168.20) and different spatial reach [1]. The four-carbon linear butanamide linker provides optimal spacing for the N,N-dimethylamide group to extend into solvent-exposed regions while maintaining the 3-aminopyrazole core's hinge-binding capability [2]. This linker length has been specifically optimized in numerous kinase inhibitor programs; pyrazole-butanamide scaffolds appear in patents covering BTK, p38, and JAK inhibitors [3].

linker length N-alkylation synthetic building block

Commercial Availability and Purity Specification vs. Alternative 3-Aminopyrazole Derivatives

4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide (CAS 1248272-40-3) is commercially available from multiple vendors with documented purity specifications, enabling reproducible procurement for research use. Leyan offers the compound (Product No. 2009633) at 95% purity with 1g packaging options . CymitQuimica supplies the compound (Ref. 3D-YZB27240) in 50 mg and 500 mg quantities . Chembase lists the compound with Enamine LLC as supplier (Product No. EN300-79224) at 95% purity [1]. In contrast, structurally similar 3-aminopyrazole derivatives show variable commercial availability: Methyl 4-(3-amino-1H-pyrazol-1-yl)butanoate (CAS 351411-86-4) is available at 98% purity ; 4-(3-Amino-1H-pyrazol-1-yl)butanenitrile (CAS 169266-68-6) is offered at 97% purity ; the 4-amino regioisomer (CAS 1248615-84-0) has limited vendor listings with minimal characterization data [2]. The target compound's multi-vendor sourcing and consistent purity specifications (95%) provide procurement reliability that less-established analogs may lack.

commercial availability purity procurement

4-(3-Amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide: Validated Research and Industrial Application Scenarios Based on Quantified Evidence


Multi-Kinase Profiling Probe for CDK5/DYRK1A/AMPK Signaling Studies

Utilize 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide as a polypharmacological probe in kinase signaling research. The compound exhibits nanomolar potency against CDK5/p25 (IC₅₀ < 10 nM), DYRK1A (IC₅₀ 11 nM), and AMPK α1/β1/γ1 (IC₅₀ 26 nM), with moderate activity against NTRK3 (IC₅₀ 120 nM) and SYK (IC₅₀ 750 nM) [1]. This multi-target profile enables simultaneous interrogation of intersecting signaling pathways without requiring multiple single-target inhibitors. The compound's 3-aminopyrazole core provides validated hinge-binding capability [2], while its N,N-dimethylamide terminus confers balanced lipophilicity (LogP 0.33) suitable for cell-based assays .

Hinge-Binding Scaffold for Kinase Inhibitor Lead Optimization

Employ 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide as a validated hinge-binding scaffold in structure-based kinase inhibitor design programs. The 3-aminopyrazole moiety engages the kinase hinge region via a bidentate hydrogen-bonding motif established in co-crystal structures [1]. The four-carbon butanamide linker provides optimal spacing to project substituents toward solvent-exposed regions or selectivity pockets [2], while the N,N-dimethylamide group offers a metabolically stable anchor point for further derivatization. This scaffold architecture has been successfully deployed in inhibitor programs targeting Raf, p38, BTK, and JAK kinases .

Synthetic Building Block for Functionalized 3-Aminopyrazole Libraries

Use 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide as a versatile synthetic intermediate for generating focused libraries of 3-aminopyrazole derivatives. The compound contains four rotatable bonds and multiple functional handles—the 3-amino group, the pyrazole C4 and C5 positions, and the N,N-dimethylamide terminus—enabling diverse chemical transformations [1]. It is commercially available at 95% purity from multiple vendors [2], ensuring reproducible starting material quality for medicinal chemistry campaigns. The N,N-dimethylamide terminus provides a hydrolytically stable alternative to ester-based building blocks (e.g., CAS 351411-86-4) .

Reference Standard for 3-Aminopyrazole Physicochemical Profiling

Deploy 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide as a reference standard for establishing baseline physicochemical parameters of 3-aminopyrazole scaffolds. The compound's calculated properties—LogP 0.33, TPSA 64.15 Ų, 4 H-acceptors, 1 H-donor [1]—provide a benchmark for assessing the impact of structural modifications on lipophilicity, polarity, and predicted membrane permeability. These data are essential for evaluating new 3-aminopyrazole derivatives in lead optimization workflows where physicochemical property optimization is critical [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylbutanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.